molecular formula C12H16BrNO2 B14118980 (R)-Methyl 2-((3-bromobenzyl)amino)butanoate

(R)-Methyl 2-((3-bromobenzyl)amino)butanoate

Cat. No.: B14118980
M. Wt: 286.16 g/mol
InChI Key: ICPKUNLCXFREQF-LLVKDONJSA-N
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Description

®-Methyl 2-((3-bromobenzyl)amino)butanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a bromobenzyl group attached to the amino moiety and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl 2-((3-bromobenzyl)amino)butanoate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-2-aminobutanoic acid.

    Protection of the Amino Group: The amino group is protected using a suitable protecting group such as tert-butoxycarbonyl (Boc).

    Bromobenzylation: The protected amino acid is then reacted with 3-bromobenzyl bromide in the presence of a base like sodium hydride to introduce the bromobenzyl group.

    Deprotection: The protecting group is removed under acidic conditions to yield the free amine.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to obtain ®-Methyl 2-((3-bromobenzyl)amino)butanoate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: 3-bromobenzaldehyde or 3-bromobenzoic acid.

    Reduction: ®-Methyl 2-((3-bromobenzyl)amino)butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Methyl 2-((3-bromobenzyl)amino)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.

Mechanism of Action

The mechanism of action of ®-Methyl 2-((3-bromobenzyl)amino)butanoate involves its interaction with specific molecular targets. The bromobenzyl group can engage in π-π interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • ®-Methyl 2-((3-chlorobenzyl)amino)butanoate
  • ®-Methyl 2-((3-fluorobenzyl)amino)butanoate
  • ®-Methyl 2-((3-methylbenzyl)amino)butanoate

Comparison:

    Uniqueness: The presence of the bromine atom in ®-Methyl 2-((3-bromobenzyl)amino)butanoate imparts unique reactivity, particularly in substitution reactions. Bromine is a good leaving group, making this compound more reactive compared to its chloro, fluoro, or methyl analogs.

    Reactivity: The bromine atom also influences the compound’s electronic properties, potentially enhancing its interactions with biological targets.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

methyl (2R)-2-[(3-bromophenyl)methylamino]butanoate

InChI

InChI=1S/C12H16BrNO2/c1-3-11(12(15)16-2)14-8-9-5-4-6-10(13)7-9/h4-7,11,14H,3,8H2,1-2H3/t11-/m1/s1

InChI Key

ICPKUNLCXFREQF-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](C(=O)OC)NCC1=CC(=CC=C1)Br

Canonical SMILES

CCC(C(=O)OC)NCC1=CC(=CC=C1)Br

Origin of Product

United States

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